3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of a nitrophenyl group, a butadiene moiety, and a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(buta-1,3-dien-1-yl)-4-nitrobenzene: Similar structure but lacks the sulfonyl fluoride group.
1-Phenyl-1,3-butadiene: Contains a butadiene moiety but lacks the nitrophenyl and sulfonyl fluoride groups.
4,4’-(buta-1,3-dien-1,4-diyl)diphenylamine: Contains a butadiene moiety and phenyl groups but lacks the nitrophenyl and sulfonyl fluoride groups.
Uniqueness
The uniqueness of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer specific chemical reactivity and potential applications in various fields of research. The presence of the sulfonyl fluoride group, in particular, makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals.
Properties
CAS No. |
24893-00-3 |
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Molecular Formula |
C16H12FNO4S |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H12FNO4S/c17-23(21,22)16-10-4-8-14(12-16)6-2-1-5-13-7-3-9-15(11-13)18(19)20/h1-12H/b5-1+,6-2+ |
InChI Key |
RGYWNPVTWFBQAG-IJIVKGSJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=CC=C2)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
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